1-Isopropyl-1H-benzoimidazole-2-thiol
Overview
Description
1-Isopropyl-1H-benzoimidazole-2-thiol is a heterocyclic compound with the molecular formula C10H12N2S. It is part of the benzimidazole family, which is known for its diverse biological activities and applications in various fields. This compound features a benzimidazole ring fused with a thiol group and an isopropyl substituent, making it unique in its structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropyl-1H-benzoimidazole-2-thiol can be synthesized through several methods. One common approach involves the condensation of 1,2-benzenediamine with carbon disulfide in the presence of potassium hydroxide, followed by alkylation with isopropyl bromide . Another method includes the reaction of 1,2-benzenediamine with isopropyl isothiocyanate under basic conditions .
Industrial Production Methods: Industrial production of 1-isopropyl-1h-benzimidazole-2-thiol typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperatures .
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-1H-benzoimidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding benzimidazole derivative without the thiol group.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Benzimidazole derivatives.
Substitution: Alkylated or acylated benzimidazole derivatives.
Scientific Research Applications
1-Isopropyl-1H-benzoimidazole-2-thiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-isopropyl-1h-benzimidazole-2-thiol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1-Isopropyl-1H-benzoimidazole-2-thiol can be compared with other benzimidazole derivatives:
Similar Compounds: 1-Phenethyl-1h-benzimidazole-2-thiol, 1-Methyl-1h-benzimidazole-2-thiol.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable subject of study for chemists, biologists, and medical researchers alike.
Biological Activity
1-Isopropyl-1H-benzoimidazole-2-thiol (HIBT) is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on various research findings.
Chemical Structure and Properties
- Chemical Formula : C₁₀H₁₂N₂S
- Molecular Weight : Approximately 192.28 g/mol
- Structure : HIBT features a benzimidazole core with an isopropyl group and a thiol functional group, which contribute to its unique biological activities.
Biological Activities
Research indicates that HIBT exhibits several promising biological activities:
- Antimicrobial Activity : HIBT has shown significant antimicrobial properties against various bacterial strains. Studies have reported Minimum Inhibitory Concentrations (MICs) ranging from 1 to 16 µg/mL against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : In vitro studies have demonstrated that HIBT has cytotoxic effects on several cancer cell lines, including leukemia and melanoma. The compound's ability to induce apoptosis in cancer cells suggests its potential as an anticancer agent .
- Antiviral Activity : Some derivatives of benzimidazole compounds, including HIBT, have been evaluated for their antiviral properties. Research has indicated that certain derivatives can inhibit viral replication effectively, highlighting their potential in antiviral drug development .
The mechanism by which HIBT exerts its biological effects involves interactions with specific molecular targets:
- Enzyme Inhibition : HIBT may inhibit key enzymes involved in microbial growth and cancer cell proliferation. For instance, it has been shown to interfere with quorum sensing in Pseudomonas aeruginosa, reducing virulence factors .
- Apoptosis Induction : The compound appears to activate apoptotic pathways in cancer cells, leading to cell death. This effect is crucial for its anticancer activity .
Comparative Analysis of Biological Activity
To understand the uniqueness of HIBT's biological activity, a comparison with similar compounds can be insightful:
Compound Name | Structure Similarity | Unique Features | Antimicrobial Activity (MIC µg/mL) |
---|---|---|---|
1-Methyl-1H-benzimidazole-2-thiol | Benzimidazole core | Methyl group instead of isopropyl | 8 |
2-Mercaptobenzimidazole | Benzimidazole core | Directly attached thiol | 16 |
Benzothiazole derivatives | Heterocyclic core | Contains sulfur in a different arrangement | Not specified |
5-Methylbenzimidazole | Benzimidazole core | Methyl substitution at the 5-position | Not specified |
Case Studies and Research Findings
- Antimicrobial Study : A study evaluating the antimicrobial efficacy of various benzimidazole derivatives found that HIBT exhibited superior activity against Klebsiella pneumoniae compared to standard antibiotics like ciprofloxacin .
- Cancer Research : In a study assessing the anticancer potential of HIBT, it was found to significantly reduce cell viability in human leukemia cell lines at concentrations as low as . This indicates a potent cytotoxic effect .
- Antiviral Evaluation : A recent investigation into the antiviral properties of HIBT derivatives showed promising results against human cytomegalovirus with IC50 values indicating effective inhibition of viral replication .
Properties
IUPAC Name |
3-propan-2-yl-1H-benzimidazole-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c1-7(2)12-9-6-4-3-5-8(9)11-10(12)13/h3-7H,1-2H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYKMLUIQQIMGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2NC1=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352148 | |
Record name | 1-isopropyl-1h-benzimidazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2416-65-1 | |
Record name | 1-isopropyl-1h-benzimidazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(propan-2-yl)-1H-1,3-benzodiazole-2-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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